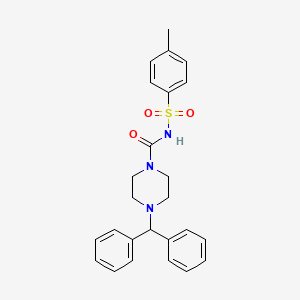

(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide

描述

(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide (CAS: 80490-84-2) is a piperazine-based sulfonamide derivative with a molecular formula of C25H27N3O3S and a molar mass of 449.57 g/mol . Its structure features a diphenylmethyl-substituted piperazine core linked to a 4-methylphenylsulfonylformamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active sulfonamides and piperazine derivatives, which are known for their antimicrobial, antitumor, and enzyme-inhibitory properties .

属性

IUPAC Name |

4-benzhydryl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-20-12-14-23(15-13-20)32(30,31)26-25(29)28-18-16-27(17-19-28)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSZMIJJJHZQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide , often referred to in the literature as a piperazine derivative, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 410.6 g/mol

- IUPAC Name : N-((4-methylphenyl)sulfonyl)-4-(diphenylmethyl)piperazine-1-carboxamide

This structure includes a piperazine ring substituted with a diphenylmethyl group and a sulfonamide moiety, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar piperazine structures exhibit significant antibacterial properties. For example, derivatives of piperazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The antibacterial activity is often attributed to the sulfonamide group, which inhibits bacterial growth by interfering with folic acid synthesis.

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Salmonella typhi | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Compound C | Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are vital in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| Compound A | Acetylcholinesterase | 0.5 |

| Compound B | Urease | 1.2 |

Case Studies

-

Study on Antibacterial Effects :

A study synthesized several piperazine derivatives and assessed their antibacterial activities against five strains of bacteria. The results indicated that compounds containing the sulfonamide group exhibited stronger antibacterial effects compared to those without it . -

Enzyme Inhibition Research :

Another study focused on the enzyme inhibition characteristics of synthesized piperazine derivatives. The findings revealed that certain compounds demonstrated potent inhibition of AChE, suggesting potential applications in neuropharmacology . -

Pharmacological Profiling :

A comprehensive pharmacological profiling of various piperazine derivatives highlighted their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .

相似化合物的比较

Key Observations:

Piperazine Modifications : The target compound differs from analogues like F2-7h by replacing the oxopiperazine and fluorophenyl groups with a diphenylmethylpiperazine core, which may enhance lipophilicity and CNS penetration .

Bioisosteric Replacements : The trifluoromethyl group in 667887-29-8 contrasts with the 4-methylphenyl group in the target compound, affecting electronic properties and target affinity.

Key Observations:

Crystallographic and Physicochemical Insights

- N-(4-Hydroxyphenyl)benzenesulfonamide shows intermolecular N–H⋯O and O–H⋯O bonds, suggesting that the target compound’s 4-methylphenyl group may reduce polarity compared to hydroxylated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。